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Compound of Interest |

Compound Name: 7-chloro-5-nitro-1H-indazole
CAS No.: 74209-22-6
Cat. No.: B2645132
- 7

Executive Summary & Application Context

7-Chloro-5-nitro-1H-indazole is a substituted indazole scaffold utilized primarily as a
pharmacophore in the development of neuronal nitric oxide synthase (nNOS) inhibitors and
ATP-competitive kinase inhibitors. The introduction of the chlorine atom at the C7 position,
combined with the nitro group at C5, alters the electronic landscape of the indazole ring,
enhancing lipophilicity and metabolic stability compared to the parent 7-nitroindazole.

Achieving the correct melting point (251-252 °C) is the primary indicator of isomeric purity,
distinguishing it from the thermodynamically stable 3-chloro or 5-chloro regioisomers.

Physicochemical Profile
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Property Specification Notes
CAS Number 74209-22-6 Unique identifier
) . Decomposes upon melting;
Melting Point 251-252 °C ) )
requires sealed capillary
Molecular Formula C7H4CIN30O2 MW: 197.58 g/mol
Light yellow to tan crystalline )
Appearance Darkens upon light exposure
powder

DMSO (>50 mg/mL), DMF, Hot

Solubility Insoluble in water, hexane
Ethanol
pKa (Calculated) ~9.4 Weakly acidic N-H proton
) ] Validated by NOE (Nuclear
Regiochemistry 7-Cl, 5-NO2

Overhauser Effect)

Synthesis & Purification Protocol

To obtain a standard suitable for melting point validation, the compound must be synthesized
via electrophilic aromatic substitution (nitration) of 7-chloroindazole. This route ensures the
nitro group is installed at the C5 position due to the directing effects of the indazole nitrogen
and the blocking chlorine atom.

Step 1: Nitration of 7-Chloroindazole
o Reagents: 7-Chloroindazole (1.0 eq), Fuming HNOs (1.1 eq), H2SOa (solvent).

e Mechanism: The protonated indazole directs the electrophile (NO2*) to the C5 position. C7 is
blocked by Chlorine; C3 is less reactive under standard nitration conditions.

Protocol:
e Dissolve 7-chloroindazole in concentrated H2SOa4 at 0°C.

¢ Add fuming HNOs dropwise, maintaining internal temperature <5°C to prevent dinitration or
oxidation of the diazo bond.
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e Stir at 0-5°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

e Quench: Pour the reaction mixture onto crushed ice/water (10x volume). The product will
precipitate as a yellow solid.

 Filter and wash with cold water until filtrate pH is neutral.

Step 2: Purification (Critical for MP)

Crude product often contains traces of 3-nitro isomers or unreacted starting material, which
depresses the melting point to <240°C.

Recrystallization: Suspend the crude solid in Ethanol (95%). Heat to reflux until fully
dissolved.

Hot Filtration: Filter while hot to remove insoluble inorganic salts.

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.

Drying: Vacuum dry at 50°C for 12 hours over P20s.

Visualizing the Workflow
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Figure 1: Synthesis and purification workflow to achieve the target melting point.

Analytical Characterization Protocol

Trustworthiness in melting point data requires a self-validating system where MP is cross-
referenced with spectral data.

A. Melting Point Determination
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The high melting point (251°C) places this compound near the decomposition threshold of

many nitro-indazoles.
 Instrument: Digital melting point apparatus (e.g., Buchi or Mettler Toledo).
e Method:

o Pack 3—4 mm of dry sample into a capillary tube.

o Fast Ramp: 10°C/min up to 230°C.

o Slow Ramp: 1°C/min from 230°C to melt.

o Observation: Watch for "sweating" at 248°C followed by a clear meniscus at 251-252°C.
Darkening (decomposition) may occur immediately after melting.

B. 1H-NMR Validation

Before MP determination, confirm structure to ensure no regioisomers (e.g., 5-chloro-7-nitro)

are present.
e Solvent: DMSO-ds
o Key Signals:
o H3 (s): ~8.4-8.6 ppm (Singlet, characteristic of indazole C3-H).

o H4/H6 (d): Look for meta-coupling (J ~ 2 Hz) between H4 and H6 protons on the benzene
ring. The nitro group at C5 deshields H4 and H6 significantly.

o NH (bs): ~13.5-14.0 ppm (Broad singlet, exchangeable).

Visualizing the Analytical Logic
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Figure 2: Analytical decision tree for validating the 7-chloro-5-nitro-1H-indazole standard.

Safety & Handling

o Explosion Hazard: Like all nitro-aromatics, this compound possesses high energy. Do not
heat large quantities (>59) in a dry state above 200°C.

o Health: Chlorinated indazoles are potential skin sensitizers and irritants. Use nitrile gloves
and work within a fume hood.

o Storage: Store at 2—-8°C, protected from light.

References

© 2026 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b2645132?utm_src=pdf-body-img
https://www.benchchem.com/product/b2645132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2645132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o ChemicalBook. (2025).[1] 7-Chloro-5-nitro-1H-indazole Properties and Melting Point.
Retrieved from

» National Institutes of Health (NIH). (2021). Synthesis of 3-chloro-6-nitro-1H-indazole
derivatives (Analogous Chemistry). PubMed Central. Retrieved from

e American Chemical Society (ACS). (2022). Study of the Addition Mechanism of 1H-Indazole
and Its Nitro Derivatives. Journal of Organic Chemistry. Retrieved from

o MedChemExpress. (2025). 7-Nitroindazole: nNOS Inhibitor Profile. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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